Direct Head-to-Head Phase 2a Clinical Comparison: AN-2898 vs. AN-2728 in Atopic Dermatitis Lesion Improvement
In a randomized, double-blind, bilateral Phase 2a trial (NCT01301508) comparing twice-daily topical treatment of mild-to-moderate atopic dermatitis over 28 days, AN-2898 (1% ointment) demonstrated a higher proportion of patient lesions with improved Atopic Dermatitis Severity Index (ADSI) scores compared to both vehicle and the structurally related analog AN-2728 [1]. Lesions treated with AN-2898 showed improvement in 71% of cases versus 14% for vehicle (P=0.01), while AN-2728 (2% ointment) achieved improvement in 64% of lesions versus 24% for vehicle (P=0.05) [1].
| Evidence Dimension | Proportion of patient lesions with improved ADSI score at Day 28 |
|---|---|
| Target Compound Data | 71% (AN-2898 1% ointment) |
| Comparator Or Baseline | AN-2728 2% ointment: 64%; Vehicle: 14% (for AN-2898 arm) and 24% (for AN-2728 arm) |
| Quantified Difference | AN-2898: +57% over vehicle (absolute difference); AN-2728: +40% over vehicle. AN-2898 numerically 7% higher than AN-2728. |
| Conditions | Phase 2a randomized double-blind bilateral trial, 28-day twice-daily topical application, mild-to-moderate atopic dermatitis, ADSI scoring (0-15 scale) [1] |
Why This Matters
This direct clinical comparator data enables informed procurement decisions when selecting between two structurally related benzoxaborole PDE4 inhibitors for translational research or formulation development.
- [1] Anacor Pharmaceuticals, Inc. Positive Preliminary Results from Phase 2a Trial of AN2728 and AN2898 in Atopic Dermatitis. 2011. View Source
